molecular formula C24H18ClN3O B11431192 5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11431192
M. Wt: 399.9 g/mol
InChI Key: LKBTVPVBTLFQEU-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with chlorophenyl, methylphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and a 1,3-dicarbonyl compound can form the pyrazole ring.

    Substitution Reactions: The introduction of the chlorophenyl, methylphenyl, and phenyl groups can be achieved through various substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-5(1H)-one: This compound differs by the position of the double bond in the pyrazole ring.

    5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-7(1H)-one: This compound has a different substitution pattern on the pyrazole ring.

Uniqueness

5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its specific substitution pattern and the resulting electronic and steric effects

Properties

Molecular Formula

C24H18ClN3O

Molecular Weight

399.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(4-methylphenyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H18ClN3O/c1-15-7-9-16(10-8-15)21-20-22(27-26-21)24(29)28(19-13-11-18(25)12-14-19)23(20)17-5-3-2-4-6-17/h2-14,23H,1H3,(H,26,27)

InChI Key

LKBTVPVBTLFQEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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